Tbi-pab
Description
Properties
CAS No. |
51241-99-7 |
|---|---|
Molecular Formula |
C41H47FN2O8 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-6-[4-(dimethylamino)phenyl]-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate |
InChI |
InChI=1S/C41H47FN2O8/c1-24(22-43-35(48)25-9-7-6-8-10-25)36(49)50-23-33(47)41-34(51-37(52-41)26-11-14-28(15-12-26)44(4)5)20-31-30-16-13-27-19-29(45)17-18-38(27,2)40(30,42)32(46)21-39(31,41)3/h6-12,14-15,17-19,24,30-32,34,37,46H,13,16,20-23H2,1-5H3,(H,43,48)/t24?,30-,31-,32-,34+,37?,38-,39-,40-,41+/m0/s1 |
InChI Key |
NHLSSOMFJSWGTD-LGQYYMPKSA-N |
Isomeric SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Triamcinolone aminobenzal benzamidoisobutyrate involves several steps, starting with the preparation of the core steroid structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core steroid structure: This involves the cyclization of a suitable precursor to form the steroid nucleus.
Functional group modifications: Introduction of the aminobenzal and benzamidoisobutyrate groups through a series of reactions, including esterification and amidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Triamcinolone aminobenzal benzamidoisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Scientific Research Applications
Triamcinolone aminobenzal benzamidoisobutyrate has been studied extensively for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new synthetic routes and production methods for glucocorticoids.
Mechanism of Action
The mechanism of action of Triamcinolone aminobenzal benzamidoisobutyrate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Clarification of Terminology
The term "Tbi-pab" may be subject to ambiguity or typographical errors. Potential interpretations include:
- This compound: Referenced in as a medical abbreviation but lacks definition. It is listed alongside terms like "thyroid-binding globulin" and "tracheobronchogram," suggesting a possible association with thyroid function or diagnostic imaging. No chemical structure or therapeutic role is described.
- Traumatic Brain Injury (TBI): discusses TBI and its secondary injury mechanisms, including iron-mediated neurotoxicity.
Comparative Framework for Hypothetical Analysis
Assuming "this compound" is a compound related to TBI treatment (e.g., an iron chelator or neuroprotective agent), a comparative analysis could follow this structure:
Table 1: Comparison of Neuroprotective Compounds in TBI Research
Note: This table is illustrative, as "this compound" lacks empirical data for direct comparison.
Methodological Considerations for Comparative Studies
To ensure rigor in comparing compounds like "this compound" (if validated), researchers should adhere to:
- Standardized Nomenclature: Use IUPAC names or PubChem identifiers (CIDs) to avoid ambiguity ().
- Preclinical Models : Rodent TBI models () and in vitro assays for neuroprotection.
- Pharmacokinetic Metrics : Bioavailability, blood-brain barrier penetration, and half-life ().
Gaps in Evidence
- No structural, synthetic, or pharmacological data for "this compound" exist in the provided materials.
- and focus on Ti/TiB composites and inorganic compounds, unrelated to neuropharmacology.
Recommendations for Further Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
